molecular formula C12H12BrNO B6609573 6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers CAS No. 2866318-04-7

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers

Katalognummer B6609573
CAS-Nummer: 2866318-04-7
Molekulargewicht: 266.13 g/mol
InChI-Schlüssel: XCSOMRZEWABUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, (hereafter referred to as ‘the compound’) is a mixture of diastereomers that is used in various scientific and industrial applications. The compound is a colorless solid that is insoluble in water and has a boiling point of 178 °C. It is composed of two stereoisomers, one with a trans-fused and one with a cis-fused ring system. The two diastereomers differ in their physical and chemical properties, and their reactivity. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Wissenschaftliche Forschungsanwendungen

The compound has been used in various scientific research applications, such as in the study of the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. It has also been used in the study of the stereoselective synthesis of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. In addition, the compound has been used in the study of the mechanism of action of various enzymes, such as the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid.

Wirkmechanismus

The compound has been studied to determine its mechanism of action. It has been found that the compound binds to the active site of the enzyme, which then catalyzes the formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. This reaction is stereoselective, meaning that the enzyme preferentially catalyzes the formation of the trans-fused ring system.
Biochemical and Physiological Effects
The compound has been studied to determine its biochemical and physiological effects. It has been found that the compound has a weak inhibitory effect on the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. In addition, the compound has been shown to have no effect on the activity of other enzymes, such as those involved in the metabolism of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages and limitations for laboratory experiments. One advantage is that the compound is easily synthesized in a two-step process. In addition, the compound is relatively stable and does not degrade easily. However, the compound has a low solubility in water, which limits its use in some experiments.

Zukünftige Richtungen

The compound has several potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential uses in drug metabolism. In addition, further research could be conducted to determine the potential uses of the compound in the development of new drugs. Additionally, the compound could be studied to determine its potential applications in the synthesis of other compounds. Finally, further research could be conducted to study the mechanism of action of the compound, as well as its potential uses in the development of new catalysts.

Synthesemethoden

The compound can be synthesized through a two-step process. The first step involves the reaction of 4-bromophenylacetic acid with anhydrous potassium carbonate in a solvent, such as dimethylformamide (DMF). This reaction results in the formation of a potassium salt of 4-bromophenylacetic acid, which is then reacted with 1-azaspiro[3.3]heptan-2-one in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the compound.

Eigenschaften

IUPAC Name

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-1-8(2-4-10)9-5-12(6-9)7-11(15)14-12/h1-4,9H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSOMRZEWABUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.